![molecular formula C14H17ClN4O4 B1426753 N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride CAS No. 1332528-82-1](/img/structure/B1426753.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C14H17ClN4O4 and its molecular weight is 340.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Evaluation of N-5-Diaryl-7-Methyl-3-OXO-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide Hydrochlorides
This research focuses on the synthesis of certain hydrochlorides and their evaluation as potential antimicrobial agents (Gein et al., 2015).
Synthesis and Antioxidant Activity of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
In this study, novel compounds containing 1,3,4-oxadiazole and other moieties were synthesized and screened for antioxidant activity. Some compounds were identified as potent antioxidants, with activities higher than known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides
This research entails designing and synthesizing a series of substituted benzamides and evaluating their anticancer activities against four cancer cell lines. Some compounds exhibited moderate to excellent anticancer activity (Ravinaik et al., 2021).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4.ClH/c1-15-5-4-12-17-14(22-18-12)13(19)16-7-9-2-3-10-11(6-9)21-8-20-10;/h2-3,6,15H,4-5,7-8H2,1H3,(H,16,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIZJMFJEKLFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)C(=O)NCC2=CC3=C(C=C2)OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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